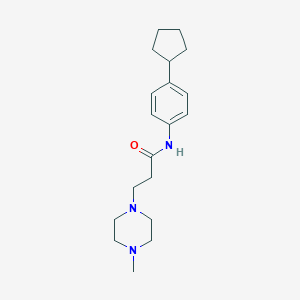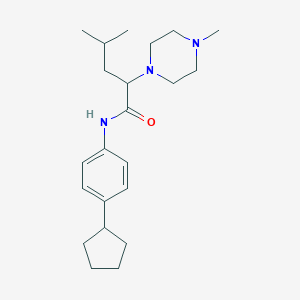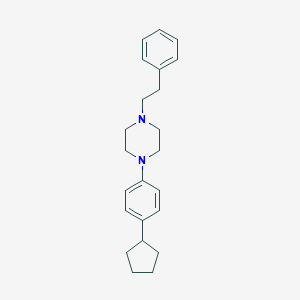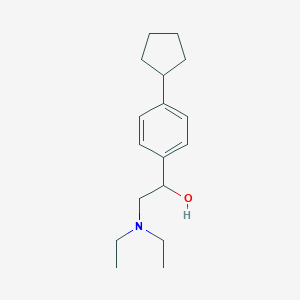![molecular formula C21H25ClN2S2 B374760 2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide](/img/structure/B374760.png)
2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine is a complex organic compound that features a unique structure combining a benzothiepin core with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine typically involves multiple steps, starting with the preparation of the benzothiepin core. This can be achieved through a series of reactions, including halogenation, cyclization, and functional group modifications. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods.
化学反応の分析
Types of Reactions
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups, such as alkyl or aryl groups.
科学的研究の応用
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiepin derivatives and piperazine-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine is unique due to its specific combination of a benzothiepin core and a piperazine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C21H25ClN2S2 |
|---|---|
分子量 |
405g/mol |
IUPAC名 |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine |
InChI |
InChI=1S/C21H25ClN2S2/c1-25-13-12-23-8-10-24(11-9-23)19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21/h2-7,15,19H,8-14H2,1H3 |
InChIキー |
OQIBCVFIRXSUFA-UHFFFAOYSA-N |
SMILES |
CSCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
正規SMILES |
CSCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(7-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374679.png)
![N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B374682.png)
![1-(8-Ethoxy-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374683.png)



![N-[1-(4-cyclopentylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B374691.png)
![1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374692.png)
![1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374695.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B374696.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
